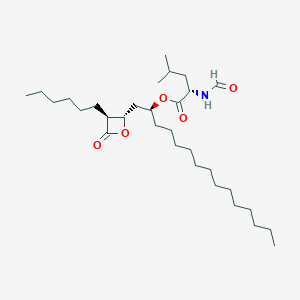
Orlistat Tetradecyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orlistat Tetradecyl Ester, also known as Isopentyl Orlistat Tetradecyl Ester, is a derivative of Orlistat . It is a chemical compound commonly used in the pharmaceutical industry as a weight loss medication . It works by inhibiting the enzymes that break down fats in the digestive system, thus preventing the absorption of dietary fats . This results in a decrease in calorie intake and subsequent weight loss .
Molecular Structure Analysis
The molecular formula of Orlistat Tetradecyl Ester is C30H55NO5 . The molecular weight is 509.76 g/mol .Chemical Reactions Analysis
Esters, such as Orlistat Tetradecyl Ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In hydrolysis, water splits the ester bond .Physical And Chemical Properties Analysis
Orlistat Tetradecyl Ester is a white, crystalline solid that is soluble in organic solvents, but insoluble in water . It has a molecular weight of 509.76 g/mol .Aplicaciones Científicas De Investigación
Obesity Management
Orlistat Tetradecyl Ester: is primarily used as a weight loss agent due to its ability to inhibit gastrointestinal lipases. These enzymes are responsible for breaking down triglycerides into absorbable free fatty acids. By inhibiting these lipases, Orlistat reduces the absorption of dietary fats, leading to a decrease in caloric intake and aiding in weight management .
Analytical Chemistry
In the field of analytical chemistry, Orlistat Tetradecyl Ester is used to develop stability-indicating methods . For instance, a study has utilized a reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of Orlistat in pharmaceutical formulations. This method is crucial for ensuring the quality and efficacy of Orlistat-containing products .
Cardiovascular Disease Research
Research has indicated that Orlistat can influence sterol metabolism , which is significant in the context of cardiovascular diseases (CVD). Orlistat’s effect on reducing the absorption of fats may also lead to a decrease in cholesterol levels, potentially lowering the risk of CVD .
Antioxidant Properties
Orlistat has been studied for its antioxidant properties . It may play a role in reducing oxidative stress, which is a factor in various metabolic disorders. The modulation of oxysterol metabolism by Orlistat could be beneficial in preventing endothelial dysfunction and atherosclerosis .
Pharmacotherapy for Obesity-Related Complications
In clinical settings, Orlistat is often recommended as an adjuvant pharmacotherapy for patients with a body mass index (BMI) of 30 kg/m² or greater, or those with a BMI of 27 kg/m² or greater with obesity-related complications. It is used in conjunction with lifestyle modifications to achieve more significant weight loss .
Cell-Cycle Arrest Research
Orlistat has been observed to affect the retinoblastoma protein pathway , leading to cell-cycle arrest at the G1/S boundary. This application is particularly relevant in cancer research, where controlling the cell cycle can be a strategy to inhibit the proliferation of cancer cells .
Direcciones Futuras
Orlistat Tetradecyl Ester is primarily used for weight loss and weight maintenance . It should be used in conjunction with a low-calorie diet and exercise program for maximum effectiveness . As with any medication, future directions would likely involve continued research into its efficacy, potential side effects, and possible improvements or alternatives.
Propiedades
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQFEPLLRJNQF-DZUOILHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648097 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orlistat Tetradecyl Ester | |
CAS RN |
686744-60-5 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
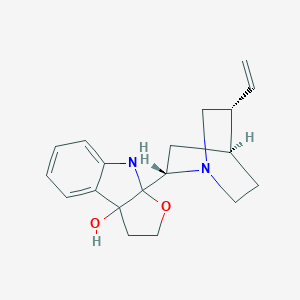

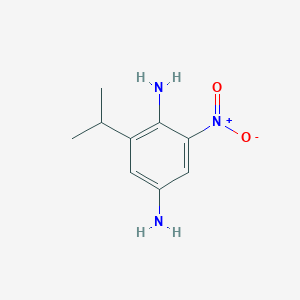
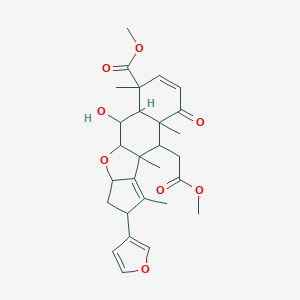
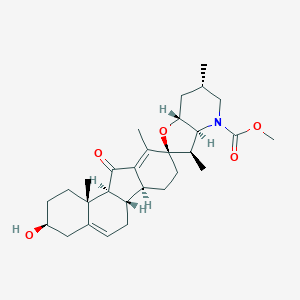


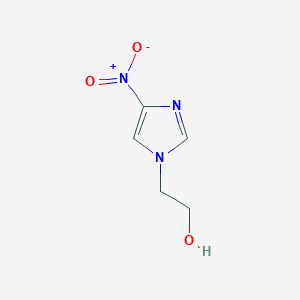
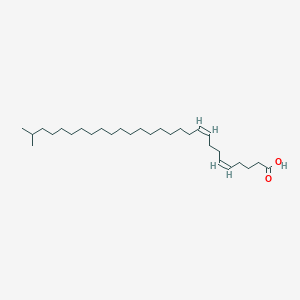

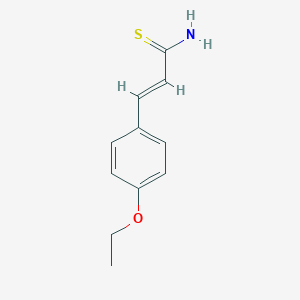
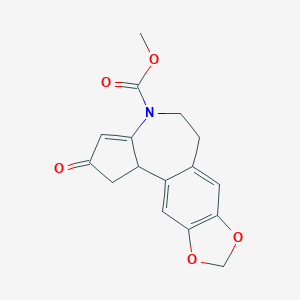
![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)